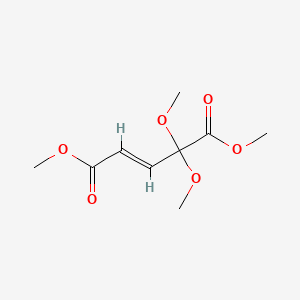
dimethyl (E)-4,4-dimethoxypent-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dimethyl (E)-4,4-dimethoxypent-2-enedioate is an organic compound with the molecular formula C9H14O6 It is a derivative of pentenedioic acid, featuring two methoxy groups and two ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (E)-4,4-dimethoxypent-2-enedioate typically involves the esterification of 4,4-dimethoxy-2-pentenedioic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Another method involves the transesterification of dimethyl 4,4-dimethoxy-2-pentenedioate with methanol. This reaction can be catalyzed by bases such as sodium methoxide or by acidic catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts in packed bed reactors is also common, as it facilitates the separation of the catalyst from the product.
化学反応の分析
Types of Reactions
dimethyl (E)-4,4-dimethoxypent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted esters.
Hydrolysis: Generates carboxylic acids.
科学的研究の応用
dimethyl (E)-4,4-dimethoxypent-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester substrates.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of dimethyl (E)-4,4-dimethoxypent-2-enedioate involves its interaction with various molecular targets. In enzymatic reactions, the ester groups can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The methoxy groups can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
- Dimethyl 2,3-dimethoxy-2-butenedioate
- Dimethyl 2,4-dimethoxy-2-butenedioate
- Dimethyl 2,5-dimethoxy-2-butenedioate
Uniqueness
dimethyl (E)-4,4-dimethoxypent-2-enedioate is unique due to its specific substitution pattern and the presence of both methoxy and ester groups. This combination of functional groups imparts distinct reactivity and chemical properties, making it a valuable compound in organic synthesis and research.
特性
CAS番号 |
13131-26-5 |
|---|---|
分子式 |
C9H14O6 |
分子量 |
218.205 |
IUPAC名 |
dimethyl (E)-4,4-dimethoxypent-2-enedioate |
InChI |
InChI=1S/C9H14O6/c1-12-7(10)5-6-9(14-3,15-4)8(11)13-2/h5-6H,1-4H3/b6-5+ |
InChIキー |
YNMIYPRVILZJAG-AATRIKPKSA-N |
SMILES |
COC(=O)C=CC(C(=O)OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


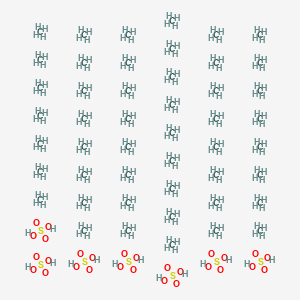

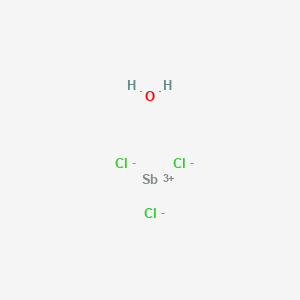
![N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide](/img/structure/B577128.png)
![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)
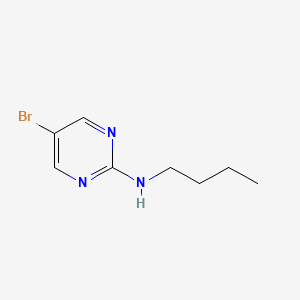
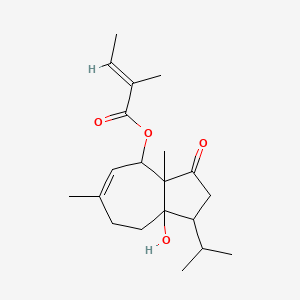
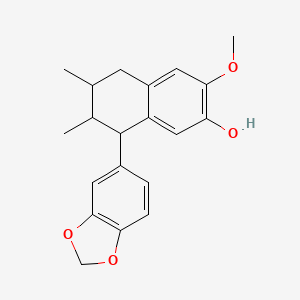
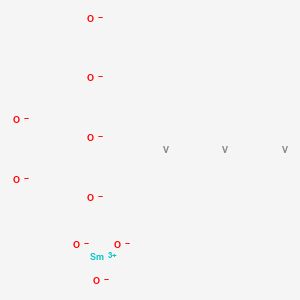
![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)
![(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene](/img/structure/B577146.png)
